BenchChemオンラインストアへようこそ!

Emiglitate

α-glucosidase inhibition in vitro potency comparative pharmacology

Emiglitate (BAY o 1248) is the only α-glucoside hydrolase inhibitor with complete oral bioavailability and pronounced hepatic lysosomal accumulation. Its unique deoxynojirimycin scaffold induces a drug-dependent glycogen storage phenotype mimicking Pompe disease, a profile not replicated by acarbose or miglitol. At ≥50 mg/kg, it reliably models lysosomal storage disorders for up to 28 days. With an EC₅₀ of ~1 µM against islet acid glucan-1,4-α-glucosidase, it is an essential tool for dissecting non-receptor-mediated insulin secretion pathways. Procure this critical tool compound to ensure protocol fidelity and experimental reproducibility.

Molecular Formula C17H25NO7
Molecular Weight 355.4 g/mol
CAS No. 80879-63-6
Cat. No. B1671220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmiglitate
CAS80879-63-6
SynonymsBAY o 1248
BAY-o 1248
BAY-o-1248
emiglitate
N-(beta-(4-ethoxycarbonyl)phenoxy)ethyl-1-desoxy-nojirimycin
N-(beta-(4-ethoxycarbonyl)phenoxy)ethyl-1-desoxynojirimycin
Molecular FormulaC17H25NO7
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OCCN2CC(C(C(C2CO)O)O)O
InChIInChI=1S/C17H25NO7/c1-2-24-17(23)11-3-5-12(6-4-11)25-8-7-18-9-14(20)16(22)15(21)13(18)10-19/h3-6,13-16,19-22H,2,7-10H2,1H3/t13-,14+,15-,16-/m1/s1
InChIKeyNWWORXYTJRPSMC-QKPAOTATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Emiglitate (CAS 80879-63-6) Chemical Identity and Class Definition for Procurement


Emiglitate (BAY o 1248) is a small-molecule, competitive α-glucoside hydrolase inhibitor belonging to the deoxynojirimycin derivative class [1]. With a molecular formula of C₁₇H₂₅NO₇ and a monoisotopic mass of 355.16 Da, it is characterized as a fully absorbable oral α-glucosidase inhibitor intended for postprandial glycemic control [2].

Why Emiglitate Cannot Be Substituted with Other α-Glucosidase Inhibitors


Within the α-glucosidase inhibitor class, compounds exhibit critical variations in systemic absorption, tissue distribution, and off-target lysosomal inhibition that directly impact both efficacy and safety profiles. Unlike the minimally absorbed acarbose or the structurally distinct miglitol, emiglitate's unique deoxynojirimycin scaffold confers complete oral bioavailability and a pronounced capacity to accumulate in hepatic lysosomes, leading to a drug-induced glycogen storage phenotype not observed with other inhibitors at comparable multiples of the effective dose [1]. Consequently, substituting emiglitate with a generic α-glucosidase inhibitor in a research protocol fundamentally alters the experimental outcome, particularly in studies involving nutrient-stimulated insulin secretion or long-term metabolic modeling [2].

Emiglitate Quantitative Differentiation Evidence Versus Acarbose, Miglitol, and Placebo


Emiglitate Exhibits Five-Fold Higher Inhibitory Potency Than Acarbose In Vitro

Emiglitate demonstrates at least five-fold greater inhibitory potency against α-glucosidase enzymes compared to acarbose in in vitro assays . This potency differential is a direct consequence of the deoxynojirimycin core structure, which confers higher binding affinity for the enzyme active site than the pseudotetrasaccharide structure of acarbose.

α-glucosidase inhibition in vitro potency comparative pharmacology

Emiglitate Achieves Complete Systemic Absorption, Unlike Acarbose Which Is 1–2% Bioavailable

A critical pharmacokinetic differentiator for emiglitate is its high systemic absorption following oral administration, which contrasts sharply with acarbose, whose bioavailability is limited to only 1–2% . Both miglitol and emiglitate, as deoxynojirimycin derivatives, are structurally related to monosaccharides and undergo active transport across the jejunal mucosa, whereas acarbose remains largely confined to the intestinal lumen . This absorption profile directly enables emiglitate's observed systemic effects on hepatic glycogen storage and islet cell function [1].

oral bioavailability pharmacokinetics intestinal absorption

Emiglitate Induces Dose-Dependent Hepatic Glycogen Storage at Lower Multiples of ED₅₀ Than Miglitol

In a 28-day rat study, emiglitate induced significant, dose-dependent increases in hepatic glycogen concentrations due to lysosomal storage, a phenomenon observed at doses as low as 50 mg/kg and sustained at 500 mg/kg [1]. Crucially, emiglitate evoked this Pompe-like lysosomal storage at doses above 10× ED₅₀, whereas miglitol at comparable doses (500 mg/kg) produced only insignificant lysosomal storage and no change in liver weight [1]. The study concluded that emiglitate possesses the least safety margin among the tested α-glucosidase inhibitors for therapeutic application [1].

lysosomal glycogen storage safety margin Pompe-like phenotype

Emiglitate Reduces Sucrose-Induced Glycemia by 88% at 10 mg, an Effect Not Replicated with Miglitol at Equipotent Doses

In a placebo-controlled, double-blind study, a single 10 mg dose of emiglitate reduced the glycemic response to a 50 g sucrose load by 88% compared to placebo [1]. This near-complete suppression of postprandial hyperglycemia was accompanied by significant hydrogen evolution (>100 ppm) and symptoms of carbohydrate malabsorption, indicating potent inhibition of intestinal α-glucosidases at the lowest tested dose [1]. This magnitude of glycemic reduction at 10 mg distinguishes emiglitate's acute potency from other inhibitors in its class.

postprandial glucose clinical efficacy carbohydrate challenge

Emiglitate Suppresses Nutrient-Stimulated Insulin Secretion with an EC₅₀ of ~1 μM via Selective Islet α-Glucosidase Inhibition

In isolated rat islet homogenates, emiglitate dose-dependently inhibited acid glucan-1,4-α-glucosidase activity with an EC₅₀ of approximately 10⁻⁶ M (1 μM) [1]. Importantly, this inhibition was selective for the lysosomal glycogenolytic enzyme; other classical lysosomal enzyme activities were unaffected [1]. The inhibition curve for glucose-stimulated insulin secretion closely paralleled that of enzyme inhibition, and the effect extended to other nutrient secretagogues (leucine, α-ketoisocaproic acid) while sparing receptor-mediated insulin release (cholecystokinin) [1].

insulin secretion islet biology lysosomal enzyme

Emiglitate Exhibits Prolonged Duration of Action (>4 Hours Post-Dose) Due to Active Metabolite Formation

Pharmacodynamic studies in humans demonstrate that the α-glucosidase inhibitory effect of a single morning dose of emiglitate persists for at least 4 hours, effectively blunting the glycemic response to a second carbohydrate meal (lunch) [1]. In animal models, this extended duration is even more pronounced: emiglitate remained active for up to 17 hours after a single oral administration, a property attributed to the formation of an active metabolite .

duration of action pharmacokinetics active metabolite

Optimal Research Applications for Emiglitate Based on Differentiated Pharmacological Evidence


Inducing a Pompe Disease-Like Hepatic Glycogen Storage Phenotype in Rodent Models

For researchers modeling lysosomal storage disorders, emiglitate at doses ≥50 mg/kg in rats reliably induces hepatic glycogen accumulation confined to lysosomes, mimicking the pathology of Pompe disease (glycogenosis type II). This effect is documented to occur at doses exceeding 10× ED₅₀ and is sustained for up to 28 days, providing a pharmacologically inducible model for studying disease mechanisms and evaluating enzyme replacement strategies [1].

Investigating Lysosomal α-Glucosidase Role in Nutrient-Stimulated Insulin Secretion

Emiglitate serves as a selective inhibitor of islet acid glucan-1,4-α-glucosidase (EC₅₀ ~1 μM), allowing researchers to dissect the contribution of lysosomal glycogenolysis to glucose-, leucine-, and KIC-induced insulin secretion without affecting receptor-mediated pathways. This specificity makes it a critical tool compound for pancreatic β-cell biology studies [2].

Acute Carbohydrate Challenge Studies Requiring Robust and Quantifiable Glycemic Suppression

In human or animal studies employing oral sucrose or starch tolerance tests, a single 10–40 mg dose of emiglitate provides an 88% reduction in postprandial glycemia with a duration of action exceeding 4 hours. This makes emiglitate an ideal positive control or comparator for evaluating novel α-glucosidase inhibitors or carbohydrate absorption modulators [3].

Long-Term Studies on Hepatic and Muscular Glycogen Metabolism

Due to its complete systemic absorption and lysosomotropic properties, emiglitate is uniquely suited for chronic studies examining the interplay between intestinal α-glucosidase inhibition, hepatic glycogen storage, and muscle glycogen dynamics. Comparative data show that acarbose and miglitol do not replicate this phenotype at equivalent multiples of their effective doses [1].

Quote Request

Request a Quote for Emiglitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.